molecular formula C21H23ClFN3O2 B12689078 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- CAS No. 107680-25-1

2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)-

Cat. No.: B12689078
CAS No.: 107680-25-1
M. Wt: 403.9 g/mol
InChI Key: GQUWFRJNNINRQS-RTWAWAEBSA-N
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Description

2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)- is a complex organic compound that features a heptanediol backbone with chlorophenyl, fluorophenyl, and triazolyl substituents

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multi-step organic reactions. A common approach might include:

    Formation of the Heptanediol Backbone: This can be achieved through aldol condensation or other carbon-carbon bond-forming reactions.

    Introduction of Chlorophenyl and Fluorophenyl Groups: These aromatic substituents can be introduced via Friedel-Crafts alkylation or acylation reactions.

    Attachment of the Triazolyl Group: This step might involve click chemistry, specifically the Huisgen cycloaddition reaction between an azide and an alkyne.

Industrial Production Methods

Industrial production of such complex molecules often involves optimization of reaction conditions to maximize yield and purity. This includes the use of catalysts, controlled temperatures, and specific solvents to facilitate each step of the synthesis.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl groups, leading to the formation of ketones or carboxylic acids.

    Reduction: Reduction reactions can target the aromatic rings or the triazole moiety, potentially altering the electronic properties of the compound.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at the aromatic rings, allowing for further functionalization.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) in acidic conditions.

    Reduction: Hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4).

    Substitution: Halogenating agents like N-bromosuccinimide (NBS) or electrophiles like alkyl halides.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield ketones or acids, while substitution could introduce new functional groups onto the aromatic rings.

Scientific Research Applications

Chemistry

    Catalysis: The compound can serve as a ligand in metal-catalyzed reactions, enhancing the reactivity and selectivity of the catalyst.

    Organic Synthesis: It can be used as an intermediate in the synthesis of more complex molecules.

Biology

    Enzyme Inhibition: The triazole moiety is known for its ability to inhibit certain enzymes, making the compound a potential candidate for drug development.

Medicine

    Antifungal Agents: Triazole-containing compounds are often explored for their antifungal properties, and this compound could be investigated for similar applications.

Industry

    Materials Science: The compound’s unique structure might lend itself to the development of new materials with specific electronic or mechanical properties.

Mechanism of Action

The mechanism of action for this compound would depend on its specific application. For instance, as an enzyme inhibitor, it might bind to the active site of the enzyme, preventing substrate binding and subsequent catalysis. The molecular targets and pathways involved would vary based on the biological or chemical context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • 2,3-Heptanediol, 2-(2-chlorophenyl)-3-(4-methylphenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)
  • 2,3-Heptanediol, 2-(2-bromophenyl)-3-(4-fluorophenyl)-1-(1H-1,2,4-triazol-1-yl)-, (2R,3R)

Uniqueness

The unique combination of chlorophenyl, fluorophenyl, and triazolyl groups in the compound provides distinct electronic and steric properties, which can influence its reactivity and interactions with biological targets. This makes it a valuable compound for specific applications where these properties are advantageous.

Properties

CAS No.

107680-25-1

Molecular Formula

C21H23ClFN3O2

Molecular Weight

403.9 g/mol

IUPAC Name

(2R,3R)-2-(2-chlorophenyl)-3-(4-fluorophenyl)-1-(1,2,4-triazol-1-yl)heptane-2,3-diol

InChI

InChI=1S/C21H23ClFN3O2/c1-2-3-12-20(27,16-8-10-17(23)11-9-16)21(28,13-26-15-24-14-25-26)18-6-4-5-7-19(18)22/h4-11,14-15,27-28H,2-3,12-13H2,1H3/t20-,21+/m1/s1

InChI Key

GQUWFRJNNINRQS-RTWAWAEBSA-N

Isomeric SMILES

CCCC[C@@](C1=CC=C(C=C1)F)([C@](CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O

Canonical SMILES

CCCCC(C1=CC=C(C=C1)F)(C(CN2C=NC=N2)(C3=CC=CC=C3Cl)O)O

Origin of Product

United States

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